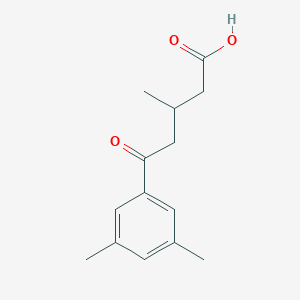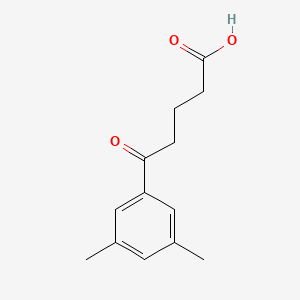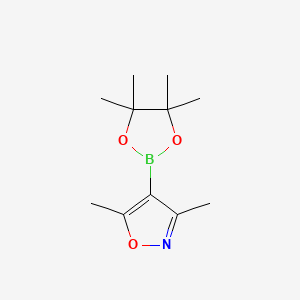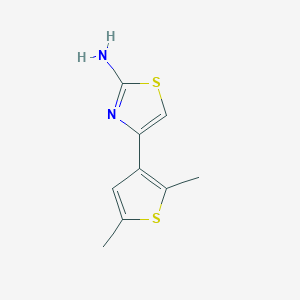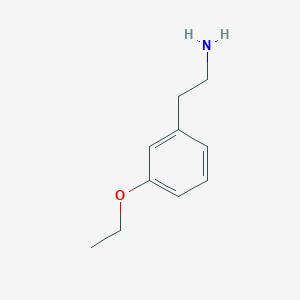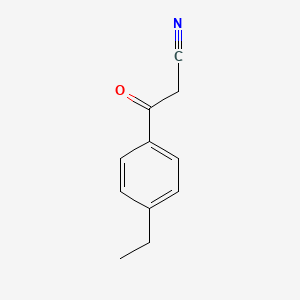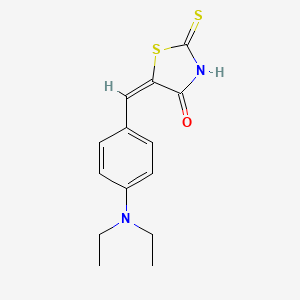
5-(4-二乙氨基亚苄基)罗丹明
描述
5-(4-Diethylaminobenzylidene)rhodanine is a chemical compound that has been utilized in various analytical methods for the detection and quantification of metal ions. Although the provided papers do not directly discuss 5-(4-Diethylaminobenzylidene)rhodanine, they do provide information on a closely related compound, 5-(4-dimethylaminobenzylidene)rhodanine, which shares a similar structure and likely exhibits comparable properties and reactivity. This compound has been used as a chelating agent to form complexes with metal ions, which can then be extracted and quantified using different analytical techniques such as spectrophotometry and atomic absorption spectrometry.
Synthesis Analysis
The synthesis of 5-(4-dimethylaminobenzylidene)rhodanine has been explored, although specific details are not provided in the abstracts. The compound is likely synthesized through a condensation reaction between 4-dimethylaminobenzaldehyde and rhodanine. The synthesis process is crucial as it impacts the purity and yield of the compound, which in turn affects its performance in analytical applications.
Molecular Structure Analysis
The molecular structure of 5-(4-dimethylaminobenzylidene)rhodanine is not explicitly described in the abstracts, but it can be inferred that the compound contains a rhodanine moiety linked to a dimethylaminobenzylidene group. This structure is responsible for the compound's ability to act as a ligand and form complexes with metal ions, which is essential for its use in detection methods.
Chemical Reactions Analysis
The chemical reactions of 5-(4-dimethylaminobenzylidene)rhodanine primarily involve the formation of chelates with metal ions. The compound has been used to complex with lead(II) , copper, and manganese . The formation of these complexes is dependent on factors such as pH, the presence of other metal ions, and the molar ratio of metal to ligand. These complexes can then be extracted into an appropriate solvent for further analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-dimethylaminobenzylidene)rhodanine are important for its function as an analytical reagent. The compound's solubility in various solvents, stability under different conditions, and molar extinction coefficients are relevant properties that determine its effectiveness in forming complexes with metal ions and its suitability for spectrophotometric determination. The abstracts mention that quantitative recoveries of lead(II) were obtained at pH 6 , and the molar extinction coefficients for the copper and manganese complexes vary with pH .
科学研究应用
1. Detection of Silver and Other Metals
- Summary of Application: “5-(4-Dimethylaminobenzylidene)rhodanine” is used as a reagent for the determination of silver, palladium, mercury, and gold . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .
2. Quantitative Autoradiography
- Summary of Application: “5-(4-Dimethylaminobenzylidene)rhodanine” is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay .
3. Detection of Alkaloids, Antipyrin, Indican, Sulfonamide, Urobilinogen
- Summary of Application: This compound is used for the detection of various biochemical substances, including alkaloids, antipyrin, indican, sulfonamide, and urobilinogen .
4. Photometric Determination of Autoradiograms
- Summary of Application: This compound is used in the photometric determination of autoradiograms . This is a technique used to visualize the distribution of radioactive substances in a sample.
5. Detection of Various Biochemical Substances
- Summary of Application: This compound is used for the detection of various biochemical substances, including alkaloids, antipyrin, indican, sulfonamide, and urobilinogen .
6. Reagent for the Determination of Various Metals
安全和危害
The safety data sheet for 5-(4-Diethylaminobenzylidene)rhodanine indicates that it should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes . It is also advised to avoid dust formation and aerosols . Thermal decomposition can lead to the release of irritating gases and vapors .
属性
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLQYNQWCTDQF-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067943 | |
| Record name | 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Diethylaminobenzylidene)rhodanine | |
CAS RN |
35778-58-6 | |
| Record name | 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[p-(diethylamino)benzylidene]-2-thioxothiazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



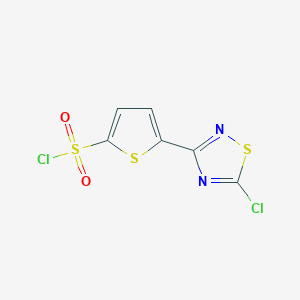
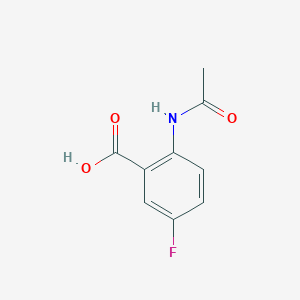
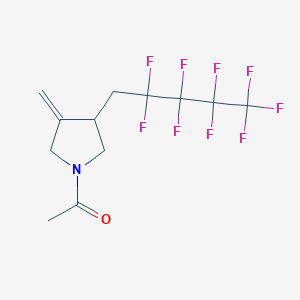

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
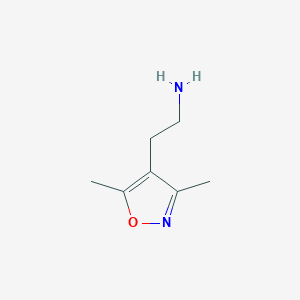
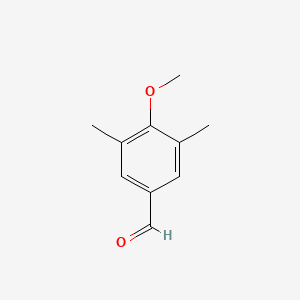
![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
